molecular formula C10H11N3O3 B2995731 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide CAS No. 121565-05-7

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide

Cat. No.: B2995731
CAS No.: 121565-05-7
M. Wt: 221.216
InChI Key: JERZMEKPQZRUKU-UHFFFAOYSA-N
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Description

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide is a chemical compound with the molecular formula C10H11N3O3. It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide typically involves the reaction of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted hydrazides.

Scientific Research Applications

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid
  • 3-(2H-1,4-Benzoxazin-3-(4H)-one-4-yl)-propionic acid

Uniqueness

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrazide group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications .

Properties

IUPAC Name

2-(3-oxo-1,4-benzoxazin-4-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c11-12-9(14)5-13-7-3-1-2-4-8(7)16-6-10(13)15/h1-4H,5-6,11H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERZMEKPQZRUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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